7-benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-Benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a molecular formula of C16H18N4O4S and a molecular weight of 362.41 g/mol. This compound belongs to the purine derivatives family and has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. The key steps include:
Benzyl group introduction: This is achieved through a benzyl halide and a suitable base.
Thiol group introduction: The thiol group is introduced using a suitable thiolating agent.
Hydroxypropyl group introduction: This involves the reaction with 2,3-dihydroxypropyl halide under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or thiol groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various halides and nucleophiles under controlled conditions
Major Products Formed:
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced derivatives of the compound
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
This compound has shown promise in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 7-Benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of cellular processes.
Comparison with Similar Compounds
7-Benzyl-8-((3-hydroxypropyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
7-Benzyl-8-((2-hydroxypropyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
8-(Benzylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness: 7-Benzyl-8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
7-benzyl-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-19-13-12(14(23)18-15(19)24)20(7-10-5-3-2-4-6-10)16(17-13)25-9-11(22)8-21/h2-6,11,21-22H,7-9H2,1H3,(H,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPUAGSXGQHUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CO)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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